Cas no 2034502-70-8 (1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one)
![1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034502-70-8x500.png)
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- 1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyrazol-1-ylethanone
- 1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
-
- インチ: 1S/C16H22N6O2/c1-20(2)15-16(18-8-7-17-15)24-13-5-3-9-21(11-13)14(23)12-22-10-4-6-19-22/h4,6-8,10,13H,3,5,9,11-12H2,1-2H3
- InChIKey: GGKKLDJCXBCUHV-UHFFFAOYSA-N
- ほほえんだ: O(C1C(=NC=CN=1)N(C)C)C1CN(C(CN2C=CC=N2)=O)CCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 421
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 76.4
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6491-2572-2mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-15mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-50mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6491-2572-10μmol |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-75mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6491-2572-30mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-4mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6491-2572-25mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-10mg |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6491-2572-5μmol |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one |
2034502-70-8 | 5μmol |
$94.5 | 2023-09-08 |
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one 関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-oneに関する追加情報
Introduction to 1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS No. 2034502-70-8)
1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS No. 2034502-70-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as DMP-PZP, is characterized by its unique structural features, which include a dimethylamino group, a pyrazine ring, and a pyrazole moiety. These structural elements contribute to its pharmacological properties and make it a promising candidate for various therapeutic uses.
The chemical structure of DMP-PZP is particularly noteworthy for its ability to interact with specific biological targets. The dimethylamino group enhances the compound's lipophilicity, facilitating its cellular uptake and distribution. The pyrazine ring, known for its aromaticity and electron-withdrawing properties, contributes to the compound's stability and reactivity. The pyrazole moiety, on the other hand, is a common pharmacophore in many bioactive molecules, often associated with anti-inflammatory and analgesic activities.
Recent studies have explored the potential of DMP-PZP in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that DMP-PZP exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. Specifically, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress, both of which are critical factors in the pathogenesis of Alzheimer's disease.
In addition to its neuroprotective properties, DMP-PZP has also shown promise in the field of oncology. Preclinical studies have demonstrated that the compound can selectively target cancer cells while sparing normal cells. This selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways that are aberrantly activated in cancer cells. For instance, DMP-PZP has been shown to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The pharmacokinetic profile of DMP-PZP has been extensively studied to ensure its suitability for clinical use. In vitro and in vivo experiments have revealed that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Furthermore, preliminary toxicology studies have indicated that DMP-PZP is well-tolerated at therapeutic doses, with no significant adverse effects observed.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of DMP-PZP in human subjects. These trials are designed to assess the compound's performance in treating specific conditions such as Alzheimer's disease and certain types of cancer. Early results from these trials have been encouraging, with patients showing improvements in cognitive function and reduced tumor burden.
In conclusion, 1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one (CAS No. 2034502-70-8) represents a significant advancement in the development of novel therapeutics for neurodegenerative diseases and cancer. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further clinical investigation. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, DMP-PZP holds great promise for improving patient outcomes in these challenging medical conditions.
2034502-70-8 (1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one) 関連製品
- 2680669-62-7(tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-(2,5-dimethylphenyl)carbamate)
- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)
- 2138393-17-4(4-(5,6-dihydro-2H-pyran-3-yl)-2-fluorobenzaldehyde)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 1258650-37-1(3-(methoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid)
- 1806640-85-6(Ethyl 3-(2-bromopropanoyl)-5-(chloromethyl)benzoate)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)